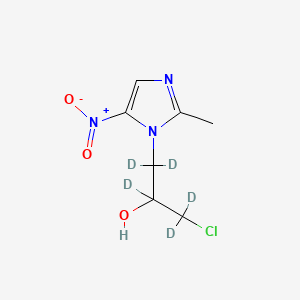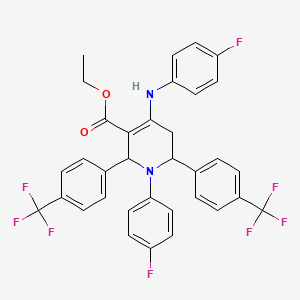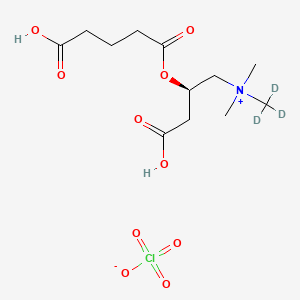
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is a derivative of L-carnitine, a naturally occurring compound involved in the metabolism of fatty acids. L-carnitine plays a crucial role in transporting long-chain fatty acids into the mitochondria, where they are oxidized to produce energy. The addition of the O-glutaryl-d3 group and perchlorate anion modifies its properties, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves several steps, starting from L-carnitine. The process typically includes the esterification of L-carnitine with glutaryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The resulting ester is then treated with deuterated reagents to introduce the d3 label. Finally, the compound is converted to its perchlorate salt form by reacting with perchloric acid.
Industrial Production Methods
Industrial production of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography and crystallization. The use of bioreactors and controlled environments ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: Nucleophilic substitution reactions can replace the perchlorate anion with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions include various carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in tracer studies to investigate metabolic pathways and reaction mechanisms.
Biology: Employed in studies of fatty acid metabolism and mitochondrial function.
Medicine: Investigated for its potential therapeutic effects in conditions such as cardiovascular diseases and metabolic disorders.
Industry: Utilized in the development of nutritional supplements and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) involves its role in fatty acid transport and metabolism. The compound facilitates the transport of long-chain fatty acids across the mitochondrial membrane, where they undergo β-oxidation to produce energy. The deuterated label allows for precise tracking of metabolic processes, providing insights into the molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
L-Carnitine: The parent compound, essential for fatty acid metabolism.
Acetyl-L-Carnitine: A derivative with an acetyl group, known for its neuroprotective properties.
Propionyl-L-Carnitine: Another derivative, used for its cardiovascular benefits.
Uniqueness
L-Carnitine(mono)-O-glutaryl-d3 (perchlorate) is unique due to its deuterated label and perchlorate anion, which enhance its stability and allow for detailed metabolic studies. Its specific modifications make it a valuable tool in research applications that require precise tracking and analysis of metabolic pathways.
Propiedades
Fórmula molecular |
C12H22ClNO10 |
|---|---|
Peso molecular |
378.77 g/mol |
Nombre IUPAC |
[(2R)-3-carboxy-2-(4-carboxybutanoyloxy)propyl]-dimethyl-(trideuteriomethyl)azanium;perchlorate |
InChI |
InChI=1S/C12H21NO6.ClHO4/c1-13(2,3)8-9(7-11(16)17)19-12(18)6-4-5-10(14)15;2-1(3,4)5/h9H,4-8H2,1-3H3,(H-,14,15,16,17);(H,2,3,4,5)/t9-;/m1./s1/i1D3; |
Clave InChI |
ZBHHJGORGXTIQI-AXHFJGNISA-N |
SMILES isomérico |
[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
SMILES canónico |
C[N+](C)(C)CC(CC(=O)O)OC(=O)CCCC(=O)O.[O-]Cl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


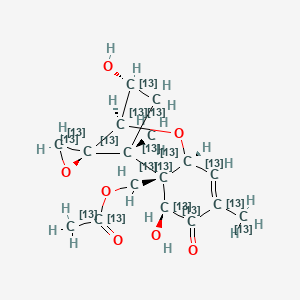
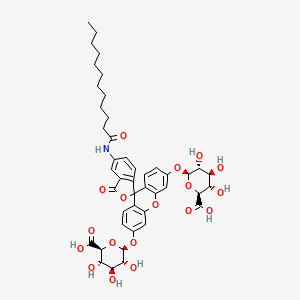
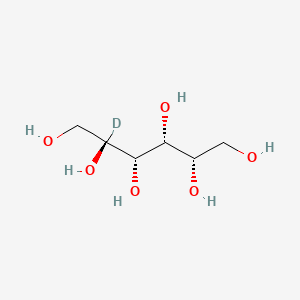
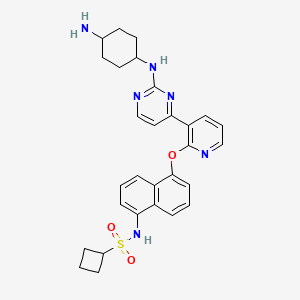
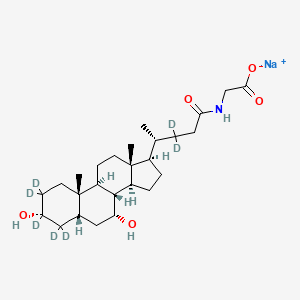
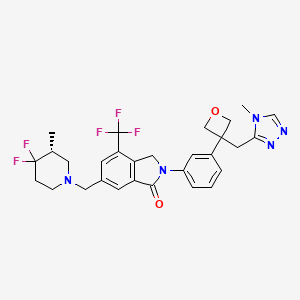
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)
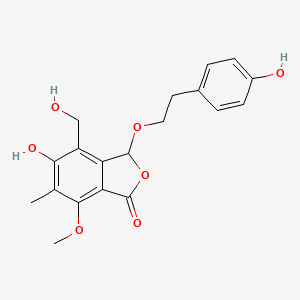

![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
